REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][C:15](OCC)=[O:16]>CN(C=O)C>[N:1]1([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:12][CH2:13][CH2:14][C:15]1=[O:16]
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Name
|
|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
25.8 mL
|
Type
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reactant
|
Smiles
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BrCCCC(=O)OCC
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Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
|
vigorously stirred for 50 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After evaporation i
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Type
|
FILTRATION
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Details
|
The precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 80° C.
|
Reaction Time |
50 min |
Name
|
|
Type
|
|
Smiles
|
N1(C(CCC1)=O)C1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |